1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and thienopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with benzotriazole under specific conditions. One common method involves the use of a coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead(IV) acetate, reducing agents such as sodium borohydride, and coupling reagents like BOP . Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, making it effective in binding to biological targets . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A structurally related compound with similar applications in corrosion inhibition and materials science.
Thienopyrimidine: Another related compound with applications in medicinal chemistry and materials science.
Uniqueness
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole is unique due to its combined structural features of benzotriazole and thienopyrimidine, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced reactivity compared to its individual components.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-8-9(2)20-14-12(8)13(15-7-16-14)19-11-6-4-3-5-10(11)17-18-19/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXCOGMABFRSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3C4=CC=CC=C4N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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